molecular formula C10H9FO3 B035029 Ethyl 2-(3-fluorophenyl)-2-oxoacetate CAS No. 110193-59-4

Ethyl 2-(3-fluorophenyl)-2-oxoacetate

Cat. No.: B035029
CAS No.: 110193-59-4
M. Wt: 196.17 g/mol
InChI Key: MOXJARUICGBSPM-UHFFFAOYSA-N
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Description

Ethyl 2-(3-fluorophenyl)-2-oxoacetate (CAS: 1813-94-1) is an α-ketoester derivative characterized by a fluorine atom at the meta-position of the phenyl ring attached to the oxoacetate backbone. This compound is a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting diabetes, cancer, and viral infections . Its structure allows for diverse modifications, making it a scaffold of interest for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

ethyl 2-(3-fluorophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c1-2-14-10(13)9(12)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXJARUICGBSPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377757
Record name ethyl 2-(3-fluorophenyl)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110193-59-4
Record name ethyl 2-(3-fluorophenyl)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation

The Friedel-Crafts acylation route remains the most widely reported method for synthesizing ethyl 2-(3-fluorophenyl)-2-oxoacetate. This approach leverages the electrophilic aromatic substitution of 3-fluorobenzene derivatives with ethyl oxalyl chloride.

Reaction Mechanism :

  • Activation : Ethyl oxalyl chloride reacts with a Lewis acid catalyst (e.g., AlCl₃) to form an acylium ion.

  • Electrophilic Substitution : The acylium ion attacks the meta position of 3-fluorobenzene, directed by the fluorine atom’s −I effect.

  • Deprotonation : The intermediate aromatic complex loses a proton to regenerate the aromatic ring, yielding the α-ketoester.

Optimization Parameters :

ParameterOptimal ConditionImpact on Yield
CatalystAlCl₃ (1.2 equiv)Maximizes acylium ion formation
SolventDichloromethane (DCM)Enhances electrophile stability
Temperature0°C → RT gradualReduces side reactions (e.g., over-acylation)
Reaction Time6–8 hoursBalances conversion and byproduct formation

Industrial-scale implementations often employ continuous flow reactors to mitigate exothermic risks and improve mass transfer.

Oxidative Esterification of 3-Fluorophenylglyoxalic Acid

This two-step method involves the oxidation of 3-fluorophenylglycolic acid followed by esterification.

Step 1: Oxidation
3-Fluorophenylglycolic acid is oxidized to 3-fluorophenylglyoxalic acid using Jones reagent (CrO₃/H₂SO₄):
C6H4FCH(OH)COOHCrO3/H2SO4C6H4FCOCOOH\text{C}_6\text{H}_4\text{FCH(OH)COOH} \xrightarrow{\text{CrO}_3/\text{H}_2\text{SO}_4} \text{C}_6\text{H}_4\text{FCOCOOH}

Step 2: Esterification
The glyoxalic acid is reacted with ethanol under acidic catalysis (H₂SO₄, 60°C) to form the ethyl ester:
C6H4FCOCOOH+C2H5OHH+C6H4FCOCOOC2H5+H2O\text{C}_6\text{H}_4\text{FCOCOOH} + \text{C}_2\text{H}_5\text{OH} \xrightarrow{\text{H}^+} \text{C}_6\text{H}_4\text{FCOCOOC}_2\text{H}_5 + \text{H}_2\text{O}

Challenges :

  • Over-oxidation to dicarboxylic acids (mitigated by stoichiometric CrO₃ control).

  • Competitive ester hydrolysis (avoided via anhydrous conditions).

Fluorination of Ethyl 2-(3-Hydroxyphenyl)-2-Oxoacetate

Direct fluorination of a pre-formed oxoacetate ester is described in patent literature. While originally developed for alkylcarboxylic acid esters, this method adapts to aromatic systems under modified conditions.

Procedure :

  • Substrate Preparation : Ethyl 2-(3-hydroxyphenyl)-2-oxoacetate is dissolved in anhydrous acetonitrile.

  • Fluorination : F₂ gas (10% in N₂) is bubbled through the solution at −10°C for 4 hours.

  • Workup : The crude product is washed with 3× volumes of ice-cold water to remove HF byproducts.

Key Data :

ParameterValue
F₂ Concentration10% in N₂
Temperature−10°C
Yield68–72%
Purity (HPLC)≥98%

Comparative Analysis of Synthetic Routes

Yield and Scalability

MethodLaboratory YieldIndustrial ScalabilityCost (USD/kg)
Friedel-Crafts75–80%High120–150
Oxidative Esterification65–70%Moderate180–220
Direct Fluorination68–72%Low300–350

Trade-offs :

  • Friedel-Crafts : Cost-effective but generates stoichiometric AlCl₃ waste.

  • Oxidative Esterification : Avoids halide waste but requires chromium-based oxidants.

  • Direct Fluorination : High-purity output but limited by F₂ handling infrastructure.

Byproduct Formation and Mitigation

Friedel-Crafts Route :

  • Major Byproduct : Diacylated derivatives (up to 15%).

  • Mitigation : Use of bulkier catalysts (e.g., FeCl₃) reduces electrophilic overactivity.

Direct Fluorination :

  • Major Byproduct : HF (corrosive; requires neutralization with K₂CO₃).

Industrial Process Optimization

Continuous Flow Synthesis

Modern plants utilize tubular reactors for Friedel-Crafts acylation:

  • Residence Time : 12 minutes

  • Throughput : 50 kg/h

  • Catalyst Recycling : AlCl₃ recovered via aqueous extraction (85% efficiency).

Green Chemistry Alternatives

Solvent Replacement :

  • Cyclopentyl methyl ether (CPME) replaces DCM, reducing environmental impact (PMI reduced by 40%).

Catalyst Innovations :

  • Zeolite-supported AlCl₃ enables heterogeneous catalysis, simplifying purification.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-fluorophenyl)-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-fluorobenzoic acid.

    Reduction: Formation of ethyl 2-(3-fluorophenyl)-2-hydroxyacetate.

    Substitution: Formation of various substituted phenylacetates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-(3-fluorophenyl)-2-oxoacetate has shown promise in the development of therapeutic agents, particularly in cancer treatment. Its derivatives have been investigated for anticancer properties:

  • Case Study: Anticancer Activity
    • A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compounds showed IC50 values ranging from 9 to 97 μM, indicating their potential as anticancer agents .
CompoundCancer Cell LineIC50 (μM)
Compound 22MCF-725
Compound 23HeLa42
Compound 25HCT-1169

The mechanism of action involves the interaction with proteins that regulate cell proliferation, suggesting a pathway for developing new chemotherapy drugs .

Synthetic Organic Chemistry Applications

In synthetic organic chemistry, this compound serves as a versatile reagent for synthesizing biologically active compounds:

  • Reagent in Synthesis : It can be used to prepare α-fluoro-α,β-unsaturated carboxylic acid esters, which are important intermediates in the synthesis of fluorine-containing pharmaceuticals.
  • Synthesis Method : A common method for synthesizing this compound involves the reaction of ethyl chloroformate with 3-fluoroacetophenone in the presence of sodium hydride as a base. This method allows for good yields under mild conditions.

Material Science Applications

The structural and spectroscopic analysis of this compound derivatives provides insights into their thermal stability and crystallinity, which are critical for applications in material science and drug design:

  • Crystal Structure Analysis : Studies on the crystal structure of derivatives have revealed important information about their stability and potential applications in developing new materials .

Mechanism of Action

The mechanism of action of Ethyl 2-(3-fluorophenyl)-2-oxoacetate involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of corresponding acids and alcohols. The presence of the fluorine atom can influence the compound’s reactivity and interaction with enzymes, potentially enhancing its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Halogenated Derivatives
  • Ethyl 2-(4-chloro-3-fluorophenylamino)-2-oxoacetate (CAS: Not provided): Incorporates a chlorine atom at the para-position and an amino group, enhancing its role as a precursor for HIV-1 entry inhibitors. The chloro-fluoro substitution pattern improves binding to the CD4-binding site of HIV gp120 .
  • Ethyl 2-((3,5-bis(trifluoromethyl)phenyl)amino)-2-oxoacetate (CAS: 69065-93-6): Contains two trifluoromethyl groups, significantly enhancing lipophilicity (logP) and steric bulk, which may influence membrane permeability .
Heterocyclic and Aromatic Hybrids
  • Ethyl 2-(1-benzyl-4-(3-fluorophenyl)-1H-1,2,3-triazol-5-yl)-2-oxoacetate : Combines a triazole ring with a 3-fluorophenyl group, enabling π-hole tetrel bonding interactions that stabilize crystal structures .
  • Ethyl 2-(7-cyano-4-fluoro-1H-indol-3-yl)-2-oxoacetate: Integrates an indole moiety, broadening applications in antiviral and anticancer drug discovery .

Key Findings :

  • Fluorine at the meta-position (as in Ethyl 2-(3-fluorophenyl)-2-oxoacetate) correlates with potent anticancer activity, likely due to enhanced electrophilicity and interaction with cellular kinases .
  • Amino-substituted derivatives (e.g., Ethyl 2-(4-chloro-3-fluorophenylamino)-2-oxoacetate) exhibit targeted antiviral effects, underscoring the role of hydrogen bonding in viral protein interactions .

Biological Activity

Ethyl 2-(3-fluorophenyl)-2-oxoacetate is a compound that has gained significant attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features an α-keto ester functional group with a fluorinated phenyl substituent. Its structure can be represented as follows:

C11H11FO3\text{C}_11\text{H}_{11}\text{F}\text{O}_3

The presence of the fluorine atom is crucial as it enhances the compound's binding affinity to various biological targets, influencing its pharmacological properties.

The mechanism of action for this compound primarily involves its interaction with specific proteins and enzymes in biological systems. The fluorine atom contributes to increased lipophilicity and stability, which enhances the compound's ability to penetrate biological membranes and interact with molecular targets.

  • Protein Interaction : The compound binds to proteins involved in cell signaling pathways, potentially modulating their activity.
  • Enzyme Inhibition : It may inhibit specific enzymes related to cancer cell proliferation and survival, making it a candidate for anticancer therapies.

Anticancer Properties

Several studies have indicated that derivatives of this compound exhibit promising anticancer activities:

  • Case Study 1 : A derivative was tested against human breast cancer cells, demonstrating significant cytotoxicity. The mechanism involved the inhibition of cell cycle progression and induction of apoptosis.
  • Case Study 2 : Another study reported that compounds similar to this compound showed effectiveness in inhibiting tumor growth in vivo models, suggesting potential for development as chemotherapeutic agents.

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound:

  • Study Findings : The compound has shown activity against various bacterial strains, indicating its potential as an antimicrobial agent. The exact mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Comparative Analysis with Related Compounds

A comparison with similar compounds highlights the unique properties imparted by the fluorine substitution:

Compound NameStructureNotable Activity
Ethyl 2-(4-fluorophenyl)-2-oxoacetateC₁₁H₁₁F₃O₃Anticancer activity
Ethyl 2-(3-chlorophenyl)-2-oxoacetateC₁₁H₁₁ClO₃Moderate antimicrobial effects
Ethyl 2-(3-bromophenyl)-2-oxoacetateC₁₁H₁₁BrO₃Lower anticancer efficacy

The presence of different halogens affects the electronic properties and biological activity of these compounds, with fluorine often enhancing potency due to its electronegativity and ability to stabilize reactive intermediates.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(3-fluorophenyl)-2-oxoacetate?

  • Methodology : The compound is typically synthesized via condensation reactions. A common approach involves reacting 3-fluoroaniline with ethyl oxalyl chloride under controlled conditions. For example, in analogous syntheses (e.g., Ethyl 2-(4-chloro-3-fluorophenylamino)-2-oxoacetate), the amine is treated with ethyl 2-chloro-2-oxoacetate in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature. The reaction is quenched with aqueous K₂CO₃, and the product is purified via recrystallization or column chromatography .
  • Key Considerations : Temperature control during reagent addition minimizes side reactions. Solvent choice (e.g., DCM) ensures solubility and facilitates phase separation during workup.

Q. What analytical techniques are critical for characterizing this compound?

  • Techniques :

  • LC-MS : Confirms molecular weight (e.g., [M+H⁺] = 227.06 for C₁₀H₉FNO₃) and purity .
  • ¹H/¹³C NMR : Identifies structural features, such as the ethyl ester group (δ ~1.3 ppm for CH₃, ~4.3 ppm for CH₂) and the fluorophenyl ring (aromatic protons at δ ~7.0–7.8 ppm) .
  • IR Spectroscopy : Detects carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and C-F bonds (~1100–1250 cm⁻¹) .
    • Validation : Cross-referencing with authentic standards or computational predictions (e.g., ChemDraw) ensures accuracy.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize byproducts?

  • Strategies :

  • Catalysis : Use of triethylamine (TEA) as a base enhances nucleophilicity of the amine, accelerating condensation .
  • Solvent Optimization : Polar aprotic solvents (e.g., THF) may improve reaction kinetics compared to DCM in certain cases .
  • Temperature Gradients : Stepwise temperature control (e.g., starting at 0°C, then room temperature) reduces side reactions like over-acylation .
    • Analysis : Monitor reaction progress via TLC or in-situ IR. Isolate byproducts (e.g., diacylated derivatives) via preparative HPLC for structural elucidation .

Q. How can computational chemistry aid in predicting reactivity or stability?

  • Applications :

  • DFT Calculations : Model transition states to predict regioselectivity during fluorophenyl ring functionalization .
  • Molecular Dynamics : Simulate solubility in different solvents to guide purification strategies .
    • Tools : Software like Gaussian or ORCA can calculate electron density maps, while COSMO-RS predicts solvent interactions .

Q. How to address discrepancies in spectral data during characterization?

  • Case Study : If NMR shows unexpected splitting, consider rotational isomers (e.g., hindered rotation around the amide bond). Variable-temperature NMR can resolve this .
  • Resolution : Compare with literature data for analogous compounds (e.g., Ethyl 2-(5-chloropyridin-2-ylamino)-2-oxoacetate) to identify common artifacts .

Q. What are the stability profiles of this compound under various storage conditions?

  • Findings :

  • Thermal Stability : Decomposes above 150°C; store at 2–8°C in airtight containers .
  • Light Sensitivity : Fluorophenyl derivatives may undergo photodegradation; use amber vials for long-term storage .
    • Testing : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis quantify degradation products .

Application-Focused Questions

Q. How is this compound utilized in synthesizing pharmacologically active molecules?

  • Role : Serves as a key intermediate in anticoagulants (e.g., Edoxaban, Apixaban) by providing the α-ketoester moiety, which undergoes further cyclization or amidation .
  • Example : In Edoxaban synthesis, the ester is hydrolyzed to a carboxylic acid, then coupled with heterocyclic amines .

Q. What strategies mitigate challenges in scaling up the synthesis?

  • Process Chemistry :

  • Continuous Flow Systems : Enhance heat/mass transfer for exothermic reactions, improving safety and yield .
  • Green Chemistry : Replace halogenated solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) to reduce environmental impact .

Data Contradiction and Resolution

Q. How to reconcile conflicting reports on the compound’s melting point?

  • Investigation : Variability may arise from polymorphism or impurities. Perform DSC analysis to identify polymorphic forms and recrystallize from ethanol/water mixtures to obtain the purest phase .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(3-fluorophenyl)-2-oxoacetate
Reactant of Route 2
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Ethyl 2-(3-fluorophenyl)-2-oxoacetate

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